![molecular formula C15H15ClN2O3S B2423406 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798542-93-4](/img/structure/B2423406.png)
3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
“3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a heterocyclic compound . It is also known as CPI-613 or Devimistat. Thiazolidinediones are five-membered compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves environmentally unacceptable methods due to the utilization of various catalysts and organic solvents . In a study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed . The deep eutectic solvent, choline chloride, N -methylurea, was proven to be the best for further synthesis .Molecular Structure Analysis
The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis
Thiazolidinediones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The molecular formula of “3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is C15H15ClN2O3S and its molecular weight is 338.81.Scientific Research Applications
Antimalarial Activity
The thiazolidine-2,4-dione scaffold has been explored for its antimalarial potential. In a study, fourteen synthetic 1,4-disubstituted piperidines (including this compound) were evaluated against Plasmodium falciparum strains. Notably, some analogues showed high activity against resistant strains, making them promising candidates for further exploration .
Antidiabetic Properties
The presence of the thiazolidine-2,4-dione moiety suggests possible antidiabetic effects. Researchers have designed and synthesized derivatives containing this core structure. These compounds were investigated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which play a role in diabetes management .
Cytotoxicity and Anticancer Potential
While specific studies on this compound are limited, the broader class of 1,4-disubstituted piperidines has shown cytotoxic activity. Further exploration is needed to assess its potential as an anticancer agent. Researchers have identified structure-activity relationships (SAR) that could guide future drug design .
Antimicrobial Applications
Thiazolidine-2,4-dione derivatives have been investigated for their antimicrobial properties. Analogues containing a piperazin-4-yl group have been synthesized and evaluated. These compounds may serve as novel agents against bacterial and fungal infections .
Future Directions
Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
Target of Action
The primary target of 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) and is essential for the survival of bacteria .
Mode of Action
This compound interacts with its target, DNA gyrase, by binding to it . This binding is intended to allow for a more potent antibacterial effect and for activity against current quinolone-resistant bacterial strains . The thiazolidinedione moiety of the compound is also aimed to include additional anti-pathogenicity by preventing biofilm formation .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA gyrase. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA that is required for normal transcription and replication processes . This results in the inhibition of bacterial growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
properties
IUPAC Name |
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-11-3-1-2-10(8-11)14(20)17-6-4-12(5-7-17)18-13(19)9-22-15(18)21/h1-3,8,12H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBVTDZFZLZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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